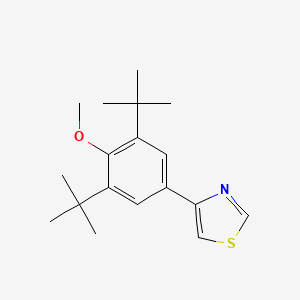

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

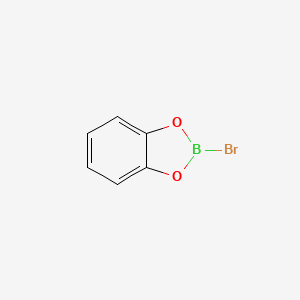

The compound “Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine” is a phosphine ligand . It has the empirical formula C30H46ClO2P and a molecular weight of 505.11 . Another related compound is “(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL) BORONIC ACID” with the empirical formula C15H25BO3 and a molecular weight of 264.17 .

Synthesis Analysis

“Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine” has been used as a reactant for synthesis of phosphine-containing amino acids and peptide-based catalyst ligands . It has also been used in asymmetric hydrogenation with iridium catalysts, condensations with optically active diols, and chemoselective reactions .Chemical Reactions Analysis

“Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine” is suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis

“Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine” is a solid at room temperature . Its melting point is between 114-119 °C .Applications De Recherche Scientifique

Synthesis and Binding Profile

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is part of a novel series of selective serotonin-3 receptor antagonists. Its synthesis and binding profile have been studied, demonstrating its effectiveness in penetrating the blood-brain barrier, making it a useful pharmacological tool for both in vitro and in vivo studies (Rosen et al., 1990).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on thiazolo[5,4-d]thiazole (TzTz) derivatives, including compounds related to 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, show that they undergo a reversible type excited-state intramolecular proton transfer (ESIPT). This mechanism leads to emissions that can be tuned from blue to yellow, making these compounds suitable for white organic light emitting diode (WOLED) applications (Zhang et al., 2016).

Anti-Inflammatory Activity

Some derivatives of 2,6-di-tert-butylphenols, which include 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, have been synthesized and found to exhibit potent anti-inflammatory and analgesic activities. These compounds have been tested in various animal models, showing promising results in reducing inflammation (Isomura et al., 1983).

Antithrombotic Activity

A thiazole compound related to 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole has been identified as a potent inhibitor of collagen-induced platelet aggregation. It has shown effectiveness in several animal species and could have high potential as an antithrombotic agent (Nishizawa et al., 1982).

Safety And Hazards

For “(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL) BORONIC ACID”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

4-(3,5-ditert-butyl-4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOS/c1-17(2,3)13-8-12(15-10-21-11-19-15)9-14(16(13)20-7)18(4,5)6/h8-11H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSLRTCRLDCNOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CSC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)